Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2309456-69-5
VCID: VC5904698
InChI: InChI=1S/C13H17NO3.ClH/c1-16-11-5-3-10(4-6-11)13(12(15)17-2)7-8-14-9-13;/h3-6,14H,7-9H2,1-2H3;1H
SMILES: COC1=CC=C(C=C1)C2(CCNC2)C(=O)OC.Cl
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74

Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride

CAS No.: 2309456-69-5

Cat. No.: VC5904698

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74

* For research use only. Not for human or veterinary use.

Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride - 2309456-69-5

Specification

CAS No. 2309456-69-5
Molecular Formula C13H18ClNO3
Molecular Weight 271.74
IUPAC Name methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H17NO3.ClH/c1-16-11-5-3-10(4-6-11)13(12(15)17-2)7-8-14-9-13;/h3-6,14H,7-9H2,1-2H3;1H
Standard InChI Key HQYOTLMCLDHFNH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CCNC2)C(=O)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 3-position with a 4-methoxyphenyl group and a methyl carboxylate moiety. The hydrochloride salt enhances its solubility in polar solvents, a property critical for its reactivity in synthetic applications . The stereochemistry of the pyrrolidine ring influences its conformational flexibility, which may impact interactions with biological targets.

Key structural identifiers include the SMILES notation COC1=CC=C(C=C1)C2(CCNC2)C(=O)OC.Cl and the InChIKey HQYOTLMCLDHFNH-UHFFFAOYSA-N, both of which encode the compound’s connectivity and stereochemical features. Computational analyses predict a planar aromatic system from the methoxyphenyl group, while the pyrrolidine ring adopts an envelope conformation to minimize steric strain .

Physicochemical Characteristics

As a solid at room temperature, the compound’s melting point remains unspecified in available literature. Its solubility profile is dominated by the hydrochloride counterion, which promotes dissolution in aqueous and polar organic solvents like ethanol or dimethyl sulfoxide (DMSO). The logP (partition coefficient) value, estimated at 1.2–1.5, suggests moderate lipophilicity, balancing membrane permeability and water solubility for biological applications.

Synthetic Methodologies

Pyrrolidine Ring Formation

The synthesis of pyrrolidine derivatives often begins with cyclization reactions. A reported approach involves the condensation of sodium diethyl oxalacetate with aldehydes in ethanol under reflux conditions. For example, reacting 4-methoxybenzaldehyde with sodium diethyl oxalacetate and methylamine yields a 2,3-dioxopyrrolidine intermediate, which is subsequently decarboxylated and functionalized . Acidic hydrolysis or catalytic decarboxylation methods are employed to remove carboxyl groups, as demonstrated in the conversion of ethyl 4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate to the target pyrrolidine scaffold .

Challenges and Optimizations

Early synthetic routes faced inefficiencies in decarboxylation steps, where refluxing in acetonitrile failed to produce desired products. Modifying reaction conditions to acidic aqueous solutions improved yields significantly . Purification via recrystallization from ethanol/water mixtures ensures high purity, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Applications in Medicinal Chemistry

Drug Intermediate

This compound serves as a key intermediate in synthesizing neurologically active agents. Its pyrrolidine core mimics natural alkaloids, enabling interactions with neurotransmitter receptors. For example, derivatives have been explored as dopamine D3 receptor modulators, potentially addressing Parkinson’s disease and schizophrenia.

Hydrazone Derivatives

Reaction with hydrazine salts generates hydrazone derivatives, which exhibit diverse pharmacological activities. A study refluxing the compound with 4-aminobenzohydrazide produced a hydrazone with antitubercular activity (MIC: 12.5 µg/mL against Mycobacterium tuberculosis) . Such derivatives underscore the scaffold’s adaptability in drug discovery.

Structure-Activity Relationships (SAR)

  • Methoxy Group Positioning: Para-substitution on the phenyl ring enhances metabolic stability compared to ortho or meta positions.

  • Carboxylate Ester: The methyl ester improves bioavailability by masking the carboxylic acid’s polarity, facilitating blood-brain barrier penetration.

  • Pyrrolidine Conformation: Chair-like conformations optimize binding to enzymatic pockets, as observed in acetylcholinesterase inhibition assays .

Future Directions

Biological Activity Profiling

While preliminary studies suggest receptor modulation, detailed in vivo pharmacokinetic and toxicity profiles are lacking. Investigations into cytochrome P450 interactions and hepatic clearance mechanisms are warranted.

Structural Modifications

Exploring fluorinated analogs or replacing the methoxy group with sulfonamides could enhance binding affinity and selectivity. Computational docking studies predict improved interactions with serotonin 5-HT2A receptors upon such modifications .

Industrial Scale-Up

Optimizing catalytic asymmetric synthesis routes will address the current reliance on stoichiometric reagents. Continuous flow chemistry may improve yield and reduce waste in large-scale production.

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